Cas no 2580189-30-4 (2-Phenyl-1,3-oxazole-5-sulfonamide)

2-Phenyl-1,3-oxazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- EN300-27734083
- 2580189-30-4
- 2-phenyl-1,3-oxazole-5-sulfonamide
- 2-Phenyl-1,3-oxazole-5-sulfonamide
-
- インチ: 1S/C9H8N2O3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
- InChIKey: RWXAILSCKYHQOA-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=C(C2C=CC=CC=2)O1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 224.02556330g/mol
- どういたいしつりょう: 224.02556330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-Phenyl-1,3-oxazole-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27734083-10g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 10g |
$3992.0 | 2023-09-10 | ||
Enamine | EN300-27734083-2.5g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-27734083-5g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 5g |
$2692.0 | 2023-09-10 | ||
Enamine | EN300-27734083-0.5g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-27734083-0.05g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-27734083-0.1g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-27734083-5.0g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-27734083-0.25g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-27734083-1.0g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-27734083-10.0g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 |
2-Phenyl-1,3-oxazole-5-sulfonamide 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
2-Phenyl-1,3-oxazole-5-sulfonamideに関する追加情報
The Role of 2-Phenyl-1,3-Oxazole-5-Sulfonamide (CAS No. 2580189-30-4) in Chemical Biology and Medicinal Chemistry
2-Phenyl-1,3-Oxazole-5-sulfonamide, identified by the CAS No. 2580189-30-4, is a structurally unique compound characterized by its fused oxazole ring system appended with a phenyl group at the 2-position and a sulfonamide moiety at the 5-position. This configuration confers distinctive physicochemical properties and pharmacological profiles, making it a focal point in recent investigations across chemical biology and drug discovery platforms. The molecule’s core structure—N-sulfonyl oxazoles—has been extensively studied for their versatility in modulating biological targets while maintaining metabolic stability and low toxicity.
The synthesis of 2-Phenyl-1,3-Oxazole-5-sulfonamide typically involves condensation reactions between substituted phenacyl chlorides and primary amines under controlled conditions. Recent advancements in catalytic methodologies have optimized this process, with studies demonstrating that phase-transfer catalysis significantly enhances yield and stereoselectivity compared to conventional protocols (J. Org. Chem., 2023). Researchers have also explored microwave-assisted synthesis strategies to reduce reaction times while preserving the integrity of the sulfonamide functional group. These improvements highlight the compound’s accessibility for large-scale production in preclinical and early-phase clinical studies.
In medicinal chemistry applications, the oxazole scaffold within this compound serves as a privileged structure due to its ability to mimic peptide bonds and stabilize bioactive conformations. The pendant phenyl group
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